9-Allyl-2-ethoxy-9H-purin-6-amine

Analytical Chemistry Preformulation Chromatography

9-Allyl-2-ethoxy-9H-purin-6-amine (CAS: 759419-39-1) is a purine derivative characterized by a 9-allyl substitution and a 2-ethoxy group on the purine scaffold. It has the molecular formula C10H13N5O and a molecular weight of 219.24 g/mol.

Molecular Formula C10H13N5O
Molecular Weight 219.24 g/mol
Cat. No. B11885353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Allyl-2-ethoxy-9H-purin-6-amine
Molecular FormulaC10H13N5O
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCCOC1=NC(=C2C(=N1)N(C=N2)CC=C)N
InChIInChI=1S/C10H13N5O/c1-3-5-15-6-12-7-8(11)13-10(16-4-2)14-9(7)15/h3,6H,1,4-5H2,2H3,(H2,11,13,14)
InChIKeyQZLJQHAPYLLAEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Allyl-2-ethoxy-9H-purin-6-amine: Key Physicochemical and Procurement Identifiers


9-Allyl-2-ethoxy-9H-purin-6-amine (CAS: 759419-39-1) is a purine derivative characterized by a 9-allyl substitution and a 2-ethoxy group on the purine scaffold [1]. It has the molecular formula C10H13N5O and a molecular weight of 219.24 g/mol [1]. This compound belongs to a class of 2,6-disubstituted purines that have been explored as potential purine antagonists and adenosine analogs [2].

9-Allyl-2-ethoxy-9H-purin-6-amine: Why Structural Analogs Are Not Directly Interchangeable


Purine derivatives with distinct substitution patterns cannot be presumed functionally equivalent without empirical validation . The 9-allyl group in this compound introduces a distinct stereoelectronic environment and provides a synthetic handle for further functionalization, such as palladium-catalyzed carboxylation [1]. Simultaneously, the 2-ethoxy moiety alters the hydrogen-bonding capacity and lipophilicity profile relative to unsubstituted adenine or other 2-alkoxy analogs [2]. These structural differences can significantly influence target binding affinity and physicochemical properties , making generic interchange inappropriate without comparative data.

9-Allyl-2-ethoxy-9H-purin-6-amine: Quantitative Differential Evidence for Scientific Selection


Comparative Physicochemical Properties for Chromatography and Formulation

The compound has a predicted density of 1.3±0.1 g/cm³ and a boiling point of 438.9±55.0 °C at 760 mmHg [1]. Its predicted LogP is -0.14 [1]. These values can be contrasted with unsubstituted 9-allyladenine (9-allyl-9H-purin-6-amine, CAS 4121-39-5), which has a molecular weight of 175.19 g/mol and would be expected to have a different LogP due to the lack of the 2-ethoxy group . This difference in lipophilicity and molecular weight provides a basis for chromatographic method development and solvent selection.

Analytical Chemistry Preformulation Chromatography

Differentiation from 2-Alkoxy N9-Alkylated Purine Analogs

A common class of analogs is 2-alkoxy-N9-alkylated purines. 9-Allyl-2-ethoxy-9H-purin-6-amine can be differentiated from 2-Ethoxy-9-methyl-9H-purin-6-amine (CAS 857400-62-5) [1]. The target compound has a 9-allyl group (C3H5), whereas the comparator has a 9-methyl group (CH3). The allyl group increases molecular weight by 24.02 g/mol relative to methyl (C10H13N5O, 219.24 g/mol, vs. C8H11N5O, 193.21 g/mol) and introduces an alkene functional group, which alters its reactivity profile [2].

Medicinal Chemistry Purine Chemistry Structure-Activity Relationship

Differentiation from 2-Alkoxy Adenosine Analogs

The compound is a purine base, not a nucleoside. It can be distinguished from ribosylated 2-alkoxyadenosine analogs, such as those studied for anti-platelet activity [1]. The presence of a sugar moiety (ribose) in adenosine analogs drastically increases molecular weight (e.g., adenosine: 267.24 g/mol) and introduces multiple stereocenters, fundamentally altering biological target interactions [1]. The target compound, lacking the sugar, is a smaller, achiral scaffold suitable for different applications, such as building block synthesis or probing interactions that do not require a nucleoside framework.

Nucleoside Chemistry Enzyme Inhibition Drug Discovery

Distinct Synthetic Handle from Unsubstituted 9-Allyl Adenine

The 9-allyl group provides a specific site for chemical modification. Studies on 9-allyl adenine (the core scaffold lacking the 2-ethoxy group) demonstrate that this group can undergo regio- and stereoselective palladium-catalyzed carboxylation to yield acyclic nucleoside analogs [1]. The target compound retains this 9-allyl handle but with an additional 2-ethoxy substituent that modifies the electronic properties of the purine ring . The yield of such functionalization can vary; for example, carboxylation of 9-allyl adenine with various acids gave decent to good yields [1].

Organic Synthesis C-H Functionalization Late-Stage Derivatization

9-Allyl-2-ethoxy-9H-purin-6-amine: Optimal Application Scenarios Based on Evidence


Synthetic Chemistry: As a Building Block for Functionalized Purines

The 9-allyl group of this compound serves as a reactive handle for further chemical transformation, as demonstrated on the related 9-allyl adenine scaffold where it was used in palladium-catalyzed carboxylation reactions [1]. This makes 9-Allyl-2-ethoxy-9H-purin-6-amine a suitable starting material or intermediate for creating libraries of 9-substituted purines or acyclic nucleoside analogs [1]. The 2-ethoxy group introduces a specific electronic and steric environment, which can be leveraged in structure-activity relationship (SAR) studies during lead optimization.

Analytical Chemistry: Method Development and Metabolite Identification

The distinct predicted physicochemical properties, including a LogP of -0.14 and a boiling point of 438.9±55.0 °C [1], provide specific parameters for the development of analytical methods such as HPLC or LC-MS. Its molecular weight of 219.24 g/mol and unique fragmentation pattern can be used to differentiate it from close structural analogs like 2-Ethoxy-9-methyl-9H-purin-6-amine [2]. This allows for its use as a reference standard in the identification and quantification of similar compounds in complex mixtures or during drug metabolism studies.

Medicinal Chemistry: Probing Non-Nucleoside Biological Space

As a purine base rather than a nucleoside [1], this compound bypasses the cellular machinery for nucleoside transport and phosphorylation. It is therefore an ideal scaffold for exploring interactions with non-nucleoside targets, such as purinergic receptors or kinases, where the presence of a ribose sugar would be unnecessary or detrimental. The 9-allyl and 2-ethoxy substituents can be systematically varied to probe their impact on target affinity and selectivity [1], making it a valuable tool for early-stage drug discovery and chemical biology applications.

Structural Biology: As a Ligand for Crystallography

The compound can be used as a small-molecule ligand in co-crystallization studies with purine-binding proteins. Its unique substitution pattern (9-allyl and 2-ethoxy) provides distinct electron density compared to adenine or simpler analogs, aiding in the unambiguous fitting of the ligand into the electron density map. This can help elucidate binding modes and inform structure-based drug design efforts.

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